![molecular formula C26H22N4O B10830776 (6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile
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Overview
Description
IDH1 Inhibitor 2 is a small molecule inhibitor targeting the mutant form of isocitrate dehydrogenase 1 (IDH1). IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate. Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma. These mutations lead to the accumulation of 2-hydroxyglutarate, which causes epigenetic dysregulation and impairs cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IDH1 Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. Reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of IDH1 Inhibitor 2 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Chemical Reactions Analysis
Core Quinazoline Scaffold Formation
The benzo[h]quinazoline core is typically synthesized via cyclocondensation reactions. A common route involves:
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Chlorination of Quinazolinones :
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Nucleophilic Substitution :
Functionalization at Position 9
The nitrile group at position 9 is introduced via:
Nucleophilic Substitution at the Quinazoline Ring
The 2-anilino group undergoes reactions typical of aromatic amines:
Reaction Type | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Acylation | Acetic anhydride, pyridine | N-Acetylated derivative | 65–78 | |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl-substituted quinazoline | 45–60 |
Nitrile Group Reactivity
The 9-carbonitrile group participates in:
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Hydrolysis :
-
Reduction :
Carbonic Anhydrase Inhibition
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Structure-Activity Relationship (SAR) :
Table 1 : Inhibitory activity (Kᵢ) against hCA isoforms
Compound | hCA I (µM) | hCA II (µM) | hCA IX (µM) | hCA XII (µM) |
---|---|---|---|---|
Parent compound | 85.8 | 26.0 | 12.4 | 8.9 |
10a-Methyl analog | 42.3 | 9.3 | 6.7 | 4.2 |
Anticancer Derivatives
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Cytotoxicity : Introduction of pyridinyl or pyrazinyl groups at position 2 improves activity against HeLa and MCF-7 cell lines (IC₅₀: 8–15 µM) .
Oxidative Degradation
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The tetrahydrobenzo[h]quinazoline system is susceptible to oxidation at the 8-oxo group under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), forming quinazoline quinones .
Photostability
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various quinazoline derivatives. The specific compound has been evaluated for its efficacy against several bacterial strains.
Key Findings:
- A study demonstrated that derivatives of quinazoline exhibited notable activity against Gram-positive and Gram-negative bacteria, indicating potential as a lead compound for developing new antibiotics .
- The presence of the aniline group in the structure enhances its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.
Anticancer Properties
The anticancer potential of (6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile has been investigated in various cellular models.
Research Insights:
- Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
- The compound's ability to inhibit cell proliferation was confirmed through assays that measured cell viability in human cancer cell lines.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been explored for its anti-inflammatory properties.
Mechanisms of Action:
- Research indicates that quinazoline derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
- The compound's structural features allow it to interact with targets involved in inflammatory signaling pathways.
Summary Table of Applications
Mechanism of Action
IDH1 Inhibitor 2 exerts its effects by selectively binding to the mutant form of IDH1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of alpha-ketoglutarate to 2-hydroxyglutarate, reducing the accumulation of this oncometabolite. The molecular targets and pathways involved include the IDH1 enzyme itself and downstream signaling pathways affected by 2-hydroxyglutarate levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to IDH1 Inhibitor 2 include:
Ivosidenib: A selective IDH1 mutant inhibitor approved for the treatment of IDH1-mutated acute myeloid leukemia.
Enasidenib: An IDH2 mutant inhibitor used for treating IDH2-mutated cancers
Uniqueness
IDH1 Inhibitor 2 is unique in its specific targeting of the mutant form of IDH1, offering potential therapeutic benefits for cancers with this mutation. Its selectivity and potency make it a valuable tool for research and potential clinical applications .
Biological Activity
The compound (6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, focusing on its potential as an antidiabetic agent and its broader pharmacological implications.
Chemical Structure and Properties
This compound features a complex structure that includes a quinazoline core, which is known for its pharmacological versatility. The presence of an anilino group and a carbonitrile moiety enhances its potential interactions with biological targets.
Antidiabetic Activity
Recent studies have indicated that derivatives of tetrahydrobenzoquinazoline, including the target compound, exhibit significant antidiabetic properties. A study synthesized several arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives and evaluated their inhibitory effects on key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : The compound showed IC50 values ranging from 3.42 to 15.14 μM, significantly lower than the standard drug acarbose (IC50 = 14.35 μM) .
- α-Glucosidase Inhibition : Similar results were observed with α-glucosidase inhibition, where the tested compounds demonstrated IC50 values between 0.65 and 9.23 μM .
These results suggest that the compound acts as a competitive inhibitor of these enzymes, which are crucial in the management of diabetes by slowing carbohydrate absorption.
Antioxidant Activity
The antioxidant potential of this compound was also assessed through DPPH radical scavenging assays. The results indicated significant to moderate scavenging activity (SC50 = 21.30–138.30 μM), outperforming butylated hydroxytoluene (BHT) as a reference antioxidant . This activity may contribute to its therapeutic effects in oxidative stress-related conditions.
Synthesis and Evaluation
A recent synthesis study explored the creation of various derivatives based on the quinazoline framework. The synthesized compounds were evaluated for their biological activities across multiple assays:
- In vitro Cytotoxicity : Several derivatives demonstrated cytotoxic effects against different cancer cell lines, indicating a promising avenue for further development as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of quinazoline derivatives. Research indicates that modifications at specific positions on the quinazoline ring can significantly alter biological activity . For instance, substituents at the anilino position have been linked with enhanced potency against various targets.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying this compound with >95% purity?
Synthesis should follow protocols optimized for polycyclic quinazoline derivatives. Key steps include cyclocondensation of substituted anilines with ketones under acidic catalysis, followed by regioselective nitrile introduction at the 9-position. Purification requires sequential chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Elemental analysis (C, H, N) and LC-MS must confirm purity (>95%) and structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing its structure and confirming stereochemistry?
- 1H/13C NMR : Assign stereochemistry at C6a, C7, and C10a using coupling constants (e.g., axial vs. equatorial protons in the tetrahydrobenzo ring) and NOESY correlations .
- IR Spectroscopy : Validate carbonyl (8-oxo, ~1660 cm⁻¹) and nitrile (~2220 cm⁻¹) functionalities .
- High-resolution MS : Confirm molecular formula (e.g., m/z 241.1579 [M+H]+ with isotopic pattern matching theoretical values) .
Q. How can molecular modeling predict its reactivity or binding properties?
Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potentials, HOMO-LUMO gaps, and docking interactions with biological targets. Compare calculated dipole moments and Mulliken charges with experimental spectral data to validate models .
Advanced Research Questions
Q. How to resolve contradictions in experimental vs. computational data for its tautomeric or conformational equilibria?
Contradictions may arise from dynamic equilibria in solution (e.g., keto-enol tautomerism at the 8-oxo group). Use variable-temperature NMR (VT-NMR) to track shifts in proton environments and compare with DFT-derived energy barriers. Cross-validate with IR spectroscopy to detect tautomer-specific vibrations .
Q. What experimental designs are optimal for studying its environmental fate or biodegradation pathways?
Adopt split-plot designs with abiotic/biotic compartments (e.g., soil/water microcosms) to assess hydrolysis, photolysis, and microbial degradation. Monitor metabolite profiles via LC-HRMS and apply kinetic models (e.g., first-order decay constants) to predict persistence .
Q. How to optimize regioselectivity in derivatization reactions (e.g., functionalizing the anilino group)?
Employ protecting-group strategies (e.g., Boc for the 2-anilino NH) to direct electrophilic substitution. Screen Lewis acids (e.g., ZnCl2 vs. BF3·Et2O) for Friedel-Crafts alkylation or acylation at the phenyl ring. Monitor regioselectivity via 2D NMR and X-ray crystallography .
Q. What methodologies address discrepancies in biological activity assays (e.g., cytotoxicity vs. target inhibition)?
Use orthogonal assays:
- Target inhibition : Surface plasmon resonance (SPR) for binding kinetics.
- Cellular activity : CRISPR-edited cell lines to isolate target-specific effects.
Apply statistical tools (e.g., Bland-Altman plots) to quantify assay variability and identify confounding factors like off-target interactions .
Q. How can AI-driven models enhance its structural optimization for specific protein targets?
Train conditional generative models (e.g., Adapt-cMolGPT) on structural analogs with known target affinities. Use transfer learning to fine-tune the model with quantum mechanical (QM) descriptors (e.g., partial charges, polar surface area) for improved prediction of synthetic accessibility and ADMET properties .
Q. Methodological Considerations
Table 1. Key Analytical Parameters for Quality Control
Table 2. Common Synthetic Challenges and Mitigation Strategies
Challenge | Solution | Validation Technique |
---|---|---|
Epimerization at C7 | Low-temperature alkylation (-20°C) | VT-NMR, X-ray |
Nitrile hydrolysis under acidic conditions | Use anhydrous solvents (e.g., THF) | IR, LC-MS |
Properties
Molecular Formula |
C26H22N4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile |
InChI |
InChI=1S/C26H22N4O/c1-17-22-13-12-18-16-28-25(29-21-10-6-3-7-11-21)30-24(18)26(22,14-19(15-27)23(17)31)20-8-4-2-5-9-20/h2-11,14,16-17,22H,12-13H2,1H3,(H,28,29,30)/t17-,22-,26+/m0/s1 |
InChI Key |
BCWIIGSNDGENBB-VAQYAFAPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=CN=C(N=C3[C@]2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |
Canonical SMILES |
CC1C2CCC3=CN=C(N=C3C2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.